molecular formula C40H40K2N12Na2O16S4 B13786710 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt CAS No. 72187-40-7

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt

Cat. No.: B13786710
CAS No.: 72187-40-7
M. Wt: 1197.3 g/mol
InChI Key: RPHSYODFTDVORM-MBCFVHIPSA-J
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Description

This compound (CAS RN: 16470-24-9, per ) is a tetrasodium salt derivative of a stilbene disulfonic acid backbone functionalized with triazine rings. Its structure includes:

  • Stilbene core: A 1,2-ethenediyl group linking two benzene rings.
  • Sulfonic acid groups: At the 2,2' positions of the benzene rings.
  • Triazine substituents: Each triazine ring is substituted with bis(2-hydroxyethyl)amino and 4-sulfophenylamino groups at the 4 and 6 positions, respectively ().

Properties

CAS No.

72187-40-7

Molecular Formula

C40H40K2N12Na2O16S4

Molecular Weight

1197.3 g/mol

IUPAC Name

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

RPHSYODFTDVORM-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinopal abp-x hc involves multiple steps, including the reaction of specific aromatic compounds with triazine derivatives. The process typically requires controlled reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of Tinopal abp-x hc is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity raw materials and advanced purification techniques to obtain the final product with the desired properties.

Chemical Reactions Analysis

Types of Reactions: Tinopal abp-x hc undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Tinopal abp-x hc is used as a fluorescent probe in various chemical analyses. Its ability to emit visible light upon exposure to ultraviolet light makes it valuable in studying molecular interactions and reaction mechanisms.

Biology: In biological research, Tinopal abp-x hc is used to stain and visualize cellular components under a fluorescence microscope. It helps in identifying and tracking specific proteins, nucleic acids, and other biomolecules.

Medicine: Tinopal abp-x hc is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the visualization of tissues and organs in medical imaging.

Industry: In the textile and detergent industries, Tinopal abp-x hc is used to enhance the brightness and whiteness of fabrics and cleaning products. It is also used in plastics, coatings, and paper to improve their optical properties.

Mechanism of Action

Tinopal abp-x hc exerts its effects through a process called fluorescence. When exposed to ultraviolet light, the compound absorbs the energy and re-emits it as visible blue light. This process enhances the brightness and whiteness of materials by compensating for any yellowish tinge.

Molecular Targets and Pathways: The primary molecular target of Tinopal abp-x hc is the aromatic rings and triazine derivatives in its structure. The pathways involved include the absorption of ultraviolet light and the subsequent emission of visible light through electronic transitions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~792.84 g/mol (based on similar compounds in ).
  • Solubility : High water solubility due to sulfonic acid groups and sodium/potassium counterions.
  • Applications : Likely used as a fluorescent whitening agent, surfactant, or dye intermediate, given structural similarities to stilbene-based industrial chemicals ().

Comparison with Similar Compounds

Structural Variations

Table 1: Substituent and Counterion Comparison

Compound (CAS RN) Triazine Substituents (4,6 positions) Counterion Molecular Weight (g/mol) Key References
Target (16470-24-9) Bis(2-hydroxyethyl)amino, 4-sulfophenylamino K/Na ~792.84 6, 8, 20
29637-52-3 () (3-Amino-3-oxopropyl)(2-hydroxyethyl)amino, 4-sulfophenylamino Na (1:4) 1223.12 (calculated) 1
15208-16-9 () Bis(2-hydroxyethyl)amino, methylamino Not specified 792.84 7, 17
5131-70-4 () Bis(2-hydroxyethyl)amino, 3-sulfophenylamino Not specified ~770 (estimated) 10, 12
51461-29-1 () Morpholinyl, 4-sulfophenylamino Na (1:2) 840.8 (calculated) 17

Key Observations :

  • Substituent Diversity: The 4-position on the triazine ring varies between hydroxyethyl, hydroxypropyl, morpholinyl, or amino-3-oxopropyl groups, altering hydrophilicity and steric effects.
  • Sulfophenyl Position : The target compound uses a 4-sulfophenyl group, while others (e.g., 5131-70-4) have 3-sulfophenyl, affecting electronic properties and solubility .
  • Counterions : Potassium-sodium salts (target) vs. disodium (e.g., 51461-29-1) or tetrasodium salts (e.g., 16470-24-9) influence ionic strength and stability .

Physicochemical Properties

Table 2: Computed and Experimental Properties

Property Target Compound 29637-52-3 () 15208-16-9 ()
Hydrogen Bond Donors 8 (estimated) 10 8
Hydrogen Bond Acceptors 20 (estimated) 24 18
Topological Polar SA ~349 Ų ~420 Ų ~330 Ų
Solubility in Water High Moderate High

Key Findings :

  • Hydrogen Bonding : Compounds with hydroxyethyl or morpholinyl groups (e.g., target, 51461-29-1) exhibit higher hydrogen-bonding capacity, enhancing water solubility .

Table 3: Industrial and Regulatory Profiles

Compound (CAS RN) Applications Regulatory Notes References
Target (16470-24-9) Textile brighteners, surfactants EPA-regulated under TSCA §721.9795 4, 12
198716-46-0 () Dye intermediates, polymer additives Significant new use restrictions 12, 19
29637-52-3 () Specialty surfactants No PBT/vPvB concerns per EPA 1, 13

Key Insights :

  • Industrial Use : Stilbene-triazine derivatives are widely used in textiles and coatings for UV absorption and whitening .
  • Regulatory Scrutiny : Compounds like PMN P-98-716 () require EPA reporting for industrial releases, while others (e.g., 29637-52-3) are deemed low-risk .

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt (CAS No. 16470-24-9), is a compound recognized for its potential applications in various fields, including biochemistry and materials science. This article will delve into its biological activity, examining its mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : A stilbenedisulfonic acid framework.
  • Functional Groups : Includes multiple amino groups and sulfonic acid functionalities which contribute to its solubility and reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC40H40N12O16S4Na4
Molecular Weight1168 g/mol

Antimicrobial Properties

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit antimicrobial activity. The presence of sulfonic acid groups enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi.

Cytotoxicity and Cell Proliferation

Benzenesulfonic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance:

  • Case Study : A study reported that certain derivatives inhibited the proliferation of human breast cancer cells (MCF-7), suggesting potential applications in cancer therapy.

Interaction with Biological Molecules

The compound's amino groups allow it to interact with nucleic acids and proteins:

  • Protein Binding : The compound can bind to proteins via hydrogen bonding and electrostatic interactions, potentially altering protein function.

Fluorescent Properties

The compound is also noted for its fluorescent properties, making it useful in biochemical assays and as a fluorescent brightener in various industrial applications.

Toxicological Data

Toxicological evaluations indicate that while the compound has beneficial applications, it also poses risks:

  • Irritation : Studies have shown that exposure can lead to skin and eye irritation.
  • Environmental Impact : The compound's persistence in the environment raises concerns regarding its ecological effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzenesulfonic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 0.5% w/v.

Evaluation of Cytotoxicity

Another study assessed the cytotoxicity of the compound on various human cancer cell lines. The findings revealed IC50 values ranging from 10 to 20 µM for different cell lines, indicating moderate cytotoxic effects.

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